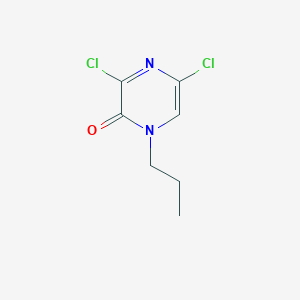

3,5-Dichloro-1-propylpyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8Cl2N2O |

|---|---|

Molecular Weight |

207.05 g/mol |

IUPAC Name |

3,5-dichloro-1-propylpyrazin-2-one |

InChI |

InChI=1S/C7H8Cl2N2O/c1-2-3-11-4-5(8)10-6(9)7(11)12/h4H,2-3H2,1H3 |

InChI Key |

HRAFLPIJOCDPTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(N=C(C1=O)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dichloro 1 Propylpyrazin 2 1h One

De Novo Synthetic Routes for the Pyrazinone Core

The foundational step in obtaining 3,5-dichloro-1-propylpyrazin-2(1H)-one is the creation of the pyrazinone ring structure itself. Chemists have developed several de novo synthetic routes, which build the heterocyclic core from simpler, acyclic molecules or through the transformation of other cyclic intermediates.

Synthesis from Acyclic Precursors

A primary approach to the pyrazinone core involves the assembly from open-chain starting materials. These methods are valued for their flexibility in introducing a variety of substituents onto the final ring structure.

One of the most prominent methods for constructing the 2(1H)-pyrazinone skeleton is through the condensation of α-amino acid derivatives with 1,2-dicarbonyl compounds. nih.gov This approach, first described by Jones in 1949, is a powerful tool for creating the N-1/C-6 and N-4/C-5 bonds of the pyrazinone ring in a single step. rsc.orgnih.gov Initially, the reaction utilized free α-amino acid amides in the presence of a base. nih.gov A significant improvement was the use of α-amino acid amide hydrohalides, which are more readily available. nih.gov

The regioselectivity of this condensation can be an issue when using unsymmetrical 1,2-dicarbonyl compounds, potentially leading to a mixture of isomers. nih.gov For instance, the reaction of various α-amino acid amides with methylglyoxal (B44143) typically yields the 5-methyl-2(1H)-pyrazinone as the major product. nih.gov

Another strategy involves the condensation of α-amino ketones or α-amino aldehydes with α-haloacetyl halides. rsc.orgnih.gov This method builds the pyrazinone ring by forming the C2-C3 and N1-C6/N4-C5 bonds in a stepwise fashion. The initial condensation yields a ketoamide, which upon treatment with ammonia, cyclizes and oxidizes to the pyrazinone. rsc.orgnih.gov

The following table summarizes key aspects of these condensation reactions:

| Reactants | Key Features | Reference |

| α-Amino acid amides + 1,2-Dicarbonyl compounds | One-pot synthesis, forms N-1/C-6 and N-4/C-5 bonds. | rsc.orgnih.gov |

| α-Amino acid amide hydrohalides + 1,2-Dicarbonyl compounds | Utilizes more accessible starting materials. | nih.gov |

| α-Amino ketones/aldehydes + α-Haloacetyl halides | Stepwise formation of the ring. | rsc.orgnih.gov |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyrazinones. researchgate.netnih.govbeilstein-journals.orgmdpi.com The Ugi four-component condensation, for example, can be employed to construct polysubstituted pyrazinone-6-carboxamides. rsc.org This reaction brings together an arylglyoxal, a glyoxylic acid, an isocyanide, and a primary amine to form an intermediate that cyclizes in the presence of ammonia. rsc.org A variation of this Ugi-based strategy uses an N-Boc protected amino acid instead of glyoxylic acid, leading to the pyrazinone after a deprotection/cyclization step. rsc.org

Another MCR approach, the Passerini multicomponent reaction, has been utilized in a strategy termed PADAM (Passerini, Amine Deprotection, and Acyl Migration). This sequence, starting from an N-Fmoc α-amino aldehyde, an N-Boc α-amino acid, and an isocyanide, ultimately yields 3,5,6-trisubstituted-2(1H)-pyrazinones after a series of transformations including oxidation and acid-mediated cyclization. rsc.org

Approaches via Diketopiperazine Intermediates

Diketopiperazines, which are cyclic dipeptides, serve as readily available precursors for the synthesis of 2(1H)-pyrazinones. nih.govresearchgate.net These structures can be easily prepared through the dehydration of amino acids. nih.govorganic-chemistry.org The conversion of a diketopiperazine to a pyrazinone typically involves chlorination followed by elimination or hydrolysis. nih.gov

For instance, treatment of a diketopiperazine with phosphoryl chloride can yield a mixture of mono- and dichloropyrazines. The 2-chloropyrazine (B57796) can then be converted to the corresponding 2(1H)-pyrazinone by treatment with an alkali or sodium methoxide. nih.gov Direct dehydration of the diketopiperazine ring to a pyrazinone has also been achieved using reagents like phosphoryl chloride. rsc.org

Strategies for Constructing Dihalogenated Pyrazinone Frameworks

The synthesis of 3,5-dihalo-2(1H)-pyrazinones, the direct precursors to the target molecule, is most effectively achieved using Hoornaert's method. rsc.orgnih.gov This robust procedure involves the reaction of an α-aminonitrile with an excess of an oxalyl halide, such as oxalyl chloride for the dichloro derivative. rsc.orgnih.gov The reaction is typically carried out in a solvent like toluene (B28343) or o-dichlorobenzene at elevated temperatures. nih.gov

The mechanism proceeds through the initial acylation of the α-aminonitrile to form an oxamoyl halide. This is followed by the addition of HX to the nitrile, tautomerization, and cyclization to a pyrazine-2,3-dione intermediate. This intermediate then reacts with the excess oxalyl halide to introduce the halogen at the 3-position. nih.gov

Functionalization and Derivatization of Precursor Pyrazinone Scaffolds

Once the 3,5-dichloro-2(1H)-pyrazinone scaffold is synthesized, the final step to obtain this compound is the introduction of the propyl group at the N-1 position. This is typically achieved through an N-alkylation reaction. researchgate.netresearchgate.netgoogle.commdpi.com

N-alkylation of pyrazole-type heterocycles can be accomplished using various alkylating agents in the presence of a base. researchgate.net For the synthesis of this compound, the precursor 3,5-dichloro-2(1H)-pyrazinone would be reacted with a propyl halide (e.g., propyl bromide or propyl iodide) in the presence of a suitable base to facilitate the nucleophilic substitution at the nitrogen atom.

The 3,5-dihalo-2(1H)-pyrazinone scaffold is a versatile intermediate for further functionalization. acs.orgacs.org While the focus here is on N-alkylation, it's noteworthy that the halogen atoms can be selectively replaced through various cross-coupling reactions or nucleophilic aromatic substitutions, allowing for the synthesis of a wide array of pyrazinone derivatives. nih.govacs.orgnih.gov

Introduction of the N-Propyl Moiety

The introduction of the propyl group at the N1 position is a critical step in the synthesis of the target molecule. This N-alkylation is typically achieved by reacting the 3,5-dichloropyrazin-2(1H)-one precursor with a propylating agent, such as propyl halide (e.g., propyl bromide or iodide), in the presence of a base. The choice of base and solvent is critical to the success of this reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to deprotonate the nitrogen atom of the pyrazinone ring, thereby increasing its nucleophilicity.

Newer methods for N-alkylation are continually being developed to offer milder and more efficient alternatives. semanticscholar.org For instance, acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles has been demonstrated as a viable method that avoids strong bases and high temperatures. semanticscholar.org This approach could potentially be adapted for the N-propylation of 3,5-dichloropyrazin-2(1H)-one.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. This involves a systematic study of various parameters, including temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

For the N-alkylation step, optimization may involve screening different base-solvent combinations. The use of phase-transfer catalysts can also enhance the reaction rate and yield, particularly when dealing with reactants of differing solubilities. The optimization process aims to find a balance between high conversion of the starting material and high selectivity for the desired product, minimizing the formation of byproducts. scielo.br

| Parameter | Condition | Effect on Yield |

| Base | Strong bases (e.g., NaH) | Generally high |

| Weaker bases (e.g., K2CO3) | May require higher temperatures | |

| Solvent | Aprotic polar (e.g., DMF, DMSO) | Good solubility for reactants |

| Aprotic nonpolar (e.g., Toluene) | May require phase-transfer catalyst | |

| Temperature | Elevated | Increases reaction rate |

| Room Temperature | May be feasible with highly reactive reagents | |

| Propylating Agent | Propyl iodide | More reactive than propyl bromide |

| Propyl bromide | Less expensive alternative |

Novel and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. rsc.orgnih.govresearchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. For the synthesis of this compound, microwave heating could be applied to both the chlorination and the N-propylation steps. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products. researchgate.net

| Synthesis Step | Conventional Method (Time) | Microwave-Assisted Method (Time) |

| Chlorination | Several hours | Minutes |

| N-Propylation | Several hours | Minutes |

One-Pot Reaction Methodologies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. oaepublish.comjocpr.comnih.gov A potential one-pot approach for this compound could involve the sequential addition of reagents for chlorination and N-propylation to the pyrazinone precursor. The development of such a process would require careful selection of reagents and conditions to ensure compatibility between the different reaction steps. nih.gov

Catalyst Development for Enhanced Synthesis

The development of novel and more efficient catalysts is a key area of research for improving the synthesis of heterocyclic compounds. researchgate.net In the context of producing this compound, catalyst development could focus on several areas:

Halogenation Catalysts: While direct chlorination with agents like phosphorus oxychloride or sulfuryl chloride is common, new catalytic systems could offer greater regioselectivity and milder reaction conditions.

N-Alkylation Catalysts: The use of phase-transfer catalysts is a well-established method to facilitate N-alkylation. Research into more active and recyclable phase-transfer catalysts could further improve the efficiency of the N-propylation step. Additionally, metal-based catalysts, such as those involving palladium or iridium, have shown high efficiency for N-alkylation reactions and could be explored. researchgate.net

Chemical Reactivity and Transformation Studies of 3,5 Dichloro 1 Propylpyrazin 2 1h One

Reactivity of the Dichloro Substituents

The two chlorine atoms attached to the pyrazinone ring at positions 3 and 5 are the primary sites of chemical reactivity. Their susceptibility to displacement and modification is influenced by the electronic nature of the pyrazinone ring and the N-propyl substituent.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-substituted pyrazinones. The electron-deficient nature of the pyrazine (B50134) ring, further accentuated by the carbonyl group, facilitates the attack of nucleophiles.

Studies on analogous 2-substituted 3,5-dichloropyrazines have demonstrated that the regioselectivity of nucleophilic attack is directed by the nature of the substituent at the 2-position. An electron-donating group at this position tends to direct incoming nucleophiles to the 3-position, while an electron-withdrawing group favors substitution at the 5-position. researchgate.net In the case of 3,5-dichloro-1-propylpyrazin-2(1H)-one, the N-propyl group is generally considered to be weakly electron-donating. Therefore, it is anticipated that nucleophilic attack would preferentially occur at the C5 position.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these substitution reactions. The general mechanism proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anion, whose formation is the rate-determining step. organic-chemistry.orgmdpi.com The presence of two chlorine atoms allows for the possibility of sequential substitutions, potentially leading to mono- and di-substituted products depending on the reaction conditions and the stoichiometry of the nucleophile.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichlorinated Heterocycles

| Nucleophile | Dichloro-Substrate | Product(s) | Reaction Conditions | Reference(s) |

| Morpholine | 2,4-dichloro-pyrimidine | 4-morpholino-2-chloropyrimidine, 2,4-dimorpholinopyrimidine | Ethanol, reflux | researchgate.net |

| Sodium Methoxide | 3,5-dichloro-1,2,4-thiadiazole | 5-methoxy-3-chloro-1,2,4-thiadiazole | Methanol (B129727), room temp. | nih.gov |

| Aniline | 2-chloro-pyridine | 2-anilinopyridine | Neat, heat | youtube.com |

This table presents examples from related dichlorinated heterocyclic systems to illustrate the potential scope of nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the functionalization of halogenated heterocycles and are applicable to this compound. myskinrecipes.comnih.gov

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the chloro-substituent with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. fishersci.co.ukharvard.edulibretexts.org This reaction is versatile, tolerating a wide range of functional groups, and can be used to introduce aryl, heteroaryl, or vinyl substituents. For this compound, sequential or selective coupling at one of the chlorine atoms could be achieved by carefully controlling the reaction conditions, such as the catalyst, ligand, and stoichiometry of the boronic acid.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgwikipedia.orgnih.govlibretexts.orgnumberanalytics.com This method provides a direct route to amino-substituted pyrazinones, which are valuable intermediates in medicinal chemistry. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. Similar to the Suzuki coupling, selective mono- or di-amination should be achievable.

Table 2: Representative Cross-Coupling Reactions on Dichlorinated Heterocycles

| Reaction Type | Coupling Partner | Dichloro-Substrate | Product | Catalyst/Ligand/Base | Reference(s) |

| Suzuki-Miyaura | Phenylboronic acid | 2,4-dichloropyrimidine | 2-chloro-4-phenylpyrimidine | Pd(PPh₃)₄ / Na₂CO₃ | researchgate.net |

| Suzuki-Miyaura | Arylboronic acid | 3,5-dichloro-1,2,4-thiadiazole | 5-aryl-3-chloro-1,2,4-thiadiazole | Pd(PPh₃)₄ / Na₂CO₃ | nih.gov |

| Buchwald-Hartwig | Aniline | Aryl Bromide | N-phenylaniline | Pd(OAc)₂ / BINAP / NaOtBu | wikipedia.org |

This table showcases examples from related dichlorinated heterocyclic systems to demonstrate the potential applications of cross-coupling reactions.

Reduction and Hydrolysis Pathways

The chloro-substituents on the pyrazinone ring can also undergo reduction and hydrolysis under specific conditions.

Reduction of the carbon-chlorine bonds would lead to the corresponding de-halogenated or partially de-halogenated pyrazinone. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. researchgate.net The selective reduction of one chloro group over the other would depend on their relative electronic environment and the chosen reduction method.

Hydrolysis of the chloro-substituents would replace them with hydroxyl groups, leading to the formation of hydroxy-pyrazinone derivatives. This transformation is typically carried out under basic or acidic conditions at elevated temperatures. The resulting hydroxypyrazinones may exist in tautomeric equilibrium with their corresponding pyrazinone-dione forms. Studies on the hydrolysis of dichlorotriazines have shown that selective hydrolysis of one chlorine atom is possible under controlled conditions. researchgate.net

Transformations at the Pyrazinone Ring System

Beyond the reactivity of the chloro substituents, the pyrazinone ring itself can be a platform for various chemical transformations.

Electrophilic Aromatic Substitution (if applicable to pyrazinone tautomers)

Electrophilic aromatic substitution (EAS) on the pyrazinone ring is generally considered challenging. The pyrazinone ring is electron-deficient due to the presence of two nitrogen atoms and the electron-withdrawing carbonyl group, which deactivates the ring towards attack by electrophiles. fishersci.co.uklibretexts.orgwikipedia.orgchemrxiv.org However, the pyrazinone can exist in tautomeric forms, such as a hydroxypyrazine, which might exhibit some reactivity towards electrophiles under forcing conditions. Any electrophilic attack would likely be directed to a specific position based on the directing effects of the existing substituents and the nitrogen atoms.

Cycloaddition Reactions of Pyrazinone Derivatives

The pyrazinone ring system, particularly when appropriately substituted, can participate in cycloaddition reactions. These reactions are valuable for the construction of more complex fused heterocyclic systems.

Diels-Alder reactions are a prominent class of cycloaddition reactions. Pyrazinone derivatives can act as dienes or dienophiles depending on their electronic properties and the nature of the reacting partner. Intramolecular Diels-Alder reactions of pyrazinones bearing an unsaturated side chain have been reported to yield fused polycyclic structures. acs.org The pyrazinone ring can also undergo inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

[3+2] Cycloaddition reactions involving pyrazinone derivatives can also be envisaged. For instance, the pyrazinone ring could potentially react with 1,3-dipoles to form five-membered heterocyclic rings fused to the pyrazinone core. numberanalytics.com

Oxidation and Reduction Chemistry of the Ring

The pyrazinone ring in this compound possesses nitrogen atoms that can undergo both oxidation and reduction, leading to a variety of derivatives. The reactivity is influenced by the electron-withdrawing chloro substituents and the N-propyl group.

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. This transformation is a common reaction for nitrogen-containing heterocycles. The oxidation of pyrazine and its derivatives typically employs oxidizing agents such as peroxy acids. For example, the oxidation of 2,3,5,6-tetramethylpyrazine (B1682967) with dimethyldioxirane (B1199080) yields the corresponding N-oxide researchgate.net. Similarly, related heterocyclic compounds like 3,5-dichloropyridine (B137275) can be oxidized to 3,5-dichloropyridine N-oxide using reagents like peracetic acid chemicalbook.com. It is therefore anticipated that this compound would react with such oxidants to form the corresponding N-oxide(s). The N-oxide functionality significantly alters the electronic properties of the ring, rendering it more susceptible to certain nucleophilic substitution reactions and influencing its biological activity. nih.gov

Reduction: The pyrazinone ring is susceptible to reduction under various conditions. Catalytic hydrogenation is a powerful method for the complete reduction of the pyrazine ring. For instance, pyrazine and its alkyl derivatives can be hydrogenated to the corresponding piperazines using catalysts like Raney nickel or Raney cobalt under elevated temperature and pressure. google.com The 2(1H)-pyrazinone core can also be reduced to a piperazin-2-one (B30754) structure. rsc.orgnih.gov These reactions effectively saturate the heterocyclic ring, transforming the planar, aromatic-like system into a three-dimensional aliphatic ring structure. Such transformations dramatically alter the molecule's shape, polarity, and chemical properties. While complete reduction is well-documented, selective partial reduction of the 3,5-dichloro-pyrazinone ring, without affecting the halogen substituents, presents a greater synthetic challenge.

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| N-Oxidation | 3,5-Dichloropyridine | Peracetic acid, acetic acid, chloroform, 50°C | 3,5-Dichloropyridine N-oxide | chemicalbook.com |

| N-Oxidation | 2,3,5,6-Tetramethylpyrazine | Dimethyldioxirane (~0.08 M) | 2,3,5,6-Tetramethylpyrazine-N-oxide | researchgate.net |

| Ring Hydrogenation | 2,5-Dimethylpyrazine | H₂, Nickel catalyst, 150-160°C | 2,5-Dimethylpiperazine | google.com |

| Ring Hydrogenation | Pyrazine | H₂, Raney cobalt, 200-225°C, 450-600 psi | Piperazine | google.com |

| Ring Reduction | Pyrazinone nucleoside | Reduction conditions | Piperazin-2-one nucleoside | rsc.orgnih.gov |

Reactivity of the N-Propyl Side Chain

The N-propyl side chain of this compound offers a site for chemical modification, distinct from the heterocyclic ring itself. These modifications can be broadly categorized into functional group interconversions along the chain and the cleavage of the bond connecting the propyl group to the ring nitrogen.

Functional Group Interconversions on the Propyl Moiety

While direct experimental data on the functionalization of the N-propyl side chain of this specific pyrazinone is limited, the reactivity can be inferred from studies on analogous alkyl-substituted heterocycles. A primary mode of reactivity involves the oxidation of the alkyl chain.

Metabolic studies of the flavor compound 2,3,5-trimethylpyrazine (B81540) have shown that alkyl side chains on a pyrazine ring can be oxidized. acs.org The methyl group undergoes cytochrome P-450-catalyzed oxidation to form a primary alcohol (hydroxymethyl group), which is subsequently oxidized to a carboxylic acid. acs.orgacs.org By analogy, the N-propyl group of this compound could undergo selective oxidation, particularly at the terminal (ω) carbon, to yield N-(3-hydroxypropyl) or N-(3-carboxypropyl) derivatives under appropriate enzymatic or chemical conditions. mdpi.com

Once a functional group such as a hydroxyl group is introduced onto the propyl chain, a wide array of standard functional group interconversions becomes possible. For example, a hypothetical N-(3-hydroxypropyl)pyrazin-2(1H)-one could be converted to an N-(3-aminopropyl) derivative. This could be achieved through a two-step sequence involving mesylation of the alcohol followed by displacement with an azide (B81097), and subsequent reduction of the azide to the primary amine. chemicalbook.com These transformations would allow for the introduction of diverse functionalities onto the side chain, enabling the synthesis of a library of derivatives with modified physicochemical properties.

| Transformation | Starting Moiety | Reagents and Conditions (Hypothetical) | Product Moiety | Basis of Reactivity |

|---|---|---|---|---|

| Terminal Oxidation | -CH₂CH₂CH₃ | Oxidizing agents (e.g., Cytochrome P450 mimics) | -CH₂CH₂(CH₂OH) | Analogous to alkylpyrazine metabolism. acs.orgacs.org |

| Alcohol to Amine | -CH₂CH₂(CH₂OH) | 1. MsCl, Et₃N; 2. NaN₃; 3. H₂, Pd/C | -CH₂CH₂(CH₂NH₂) | Standard synthetic methodology. chemicalbook.com |

| Alcohol to Carboxylic Acid | -CH₂CH₂(CH₂OH) | Strong oxidizing agents (e.g., Jones reagent) | -CH₂CH₂(COOH) | Standard synthetic methodology. |

Cleavage or Modification of the N-Alkyl Bond

The cleavage of the N-propyl bond represents a significant transformation, leading to the N-dealkylated pyrazinone core, 3,5-dichloropyrazin-2(1H)-one. This reaction is a key step in both metabolic pathways of xenobiotics and in synthetic chemistry for generating molecular diversity. nih.govmdpi.com

The selective cleavage of the N-propyl bond would be a valuable synthetic tool, providing access to the NH-pyrazinone scaffold, which could then be re-alkylated or further functionalized at the nitrogen atom.

| Method | General Substrate | Reagents and Conditions | General Product | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Tertiary Aliphatic Amines | Photocatalyst (e.g., Ir or Ru complex), Light, Oxidant | Secondary Amine | nih.gov |

| Von Braun Reaction | Tertiary Amines | Cyanogen bromide (CNBr) | N-Cyano Secondary Amine | nih.gov |

| Chloroformate-based | Tertiary Amines | e.g., α-Chloroethyl chloroformate, then hydrolysis | Secondary Amine | nih.gov |

| Single-Electron Transfer | N-Acylazetidines | Na / 15-crown-5 | Ring-opened amide | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 3,5 Dichloro 1 Propylpyrazin 2 1h One

Comprehensive Structural Elucidation Techniques

The precise architecture of 3,5-Dichloro-1-propylpyrazin-2(1H)-one is determined through a combination of powerful spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the exact connectivity and chemical environment of each atom within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of this compound, the propyl group attached to the nitrogen atom gives rise to distinct signals. A triplet, integrating to three protons, is expected for the terminal methyl (-CH₃) group, coupled to the adjacent methylene (B1212753) group. The internal methylene (-CH₂-) group of the propyl chain will appear as a multiplet, specifically a sextet, due to coupling with both the methyl and the other methylene group. The methylene group directly attached to the nitrogen atom (N-CH₂-) is anticipated to be another triplet, coupled only to the internal methylene group. The single proton on the pyrazinone ring is expected to appear as a singlet, as it has no adjacent protons to couple with.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct signals are expected for each of the three carbons of the propyl group. Additionally, the pyrazinone ring will exhibit signals for the carbonyl carbon (C=O), the two carbons bearing chlorine atoms (C-Cl), and the carbon with the single proton (C-H). The chemical shifts of these carbons provide insight into their electronic environment.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the connectivity. A COSY spectrum would show correlations between the protons of the propyl group, confirming their adjacent relationship. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, solidifying the assignment of the carbon skeleton.

Interactive NMR Data Table

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| Ring-H | Data not available | Data not available | Singlet |

| N-CH₂- | Data not available | Data not available | Triplet |

| -CH₂- | Data not available | Data not available | Sextet |

| -CH₃ | Data not available | Data not available | Triplet |

| C=O | - | Data not available | - |

| C-Cl | - | Data not available | - |

| C-Cl | - | Data not available | - |

*Note: Specific chemical shift values are dependent on the solvent and experimental conditions and are not publicly available at this time.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹. The C-Cl stretching vibrations would also be present, usually in the fingerprint region below 800 cm⁻¹. The C-H stretching vibrations of the propyl group and the ring proton would be observed around 2800-3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in Raman, non-polar bonds such as the C-C backbone of the pyrazinone ring may give rise to stronger signals than in the IR spectrum.

Vibrational Spectroscopy Data Table

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |

| C=O Stretch | 1650-1700 | 1650-1700 |

| C=C/C=N Stretch | 1500-1600 | 1500-1600 |

| C-Cl Stretch | 600-800 | 600-800 |

Mass Spectrometry (MS) Techniques (ESI-MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. chemguide.co.uk

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern in mass spectrometry can also be informative. The loss of the propyl group or chlorine atoms would result in characteristic fragment ions, further corroborating the structure. The presence of two chlorine atoms would also give a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the most common chromatographic techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods offer high resolution and sensitivity.

A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution conditions would be optimized to achieve good separation of the target analyte from any potential impurities or related substances. Detection is typically performed using a UV detector, as the pyrazinone ring system is expected to have a significant UV absorbance. The development of such chromatographic methods is crucial for quality control and purity assessment. mdpi.com

Typical HPLC/UHPLC Parameters

| Parameter | Condition |

| Column | Reversed-phase C18 or similar |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Elution | Gradient or Isocratic |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | 0.2 - 1.0 mL/min |

Gas Chromatography (GC) and Headspace GC

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. mdpi.com For this compound, its suitability would depend on its volatility and thermal stability. If the compound can be volatilized without decomposition, GC coupled with a mass spectrometer (GC-MS) would be an excellent method for its identification and quantification. researchgate.net The GC would separate the compound from other volatile components, and the MS would provide a mass spectrum for confirmation.

Headspace GC is a variation of GC used for the analysis of volatile compounds in a solid or liquid matrix. If this compound were present as a volatile impurity in a sample, headspace GC could be a suitable method for its detection.

Coupled Techniques (e.g., LC-MS, GC-MS)

Coupled chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of pyrazinone derivatives. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is contingent on the volatility and thermal stability of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of pyrazinone compounds, which may have limited volatility. LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of mass spectrometry. For a compound like this compound, a reversed-phase LC method would likely be employed, using a C18 column with a mobile phase gradient of water and a polar organic solvent such as acetonitrile or methanol, often with a formic acid additive to promote ionization. nih.gov

Upon elution from the LC column, the analyte enters the mass spectrometer, where it is ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Tandem mass spectrometry (MS/MS) can then be used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative if the pyrazinone derivative is sufficiently volatile and thermally stable. nih.gov In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the GC column. sigmaaldrich.com The separated components then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). The resulting mass spectrum, characterized by a unique fragmentation pattern, can be compared against spectral libraries for identification. jeol.com For complex matrices, Pyrolysis-GC-MS (Py-GC-MS) can be employed to characterize non-volatile materials by thermally decomposing them into smaller, GC-amenable fragments. researchgate.net

An illustrative summary of typical parameters for these techniques is provided in the table below.

| Parameter | LC-MS/MS (Illustrative Example for Pyrazinones) | GC-MS (Illustrative Example for Volatile Heterocycles) |

| Chromatography Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm | Capillary column (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase / Carrier Gas | A: 0.1% Formic Acid in Water, B: Acetonitrile | Helium, constant flow |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | Quadrupole or Ion Trap |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification | Full Scan (m/z 50-550) for identification |

Advanced Analytical Techniques for Purity and Structural Assessment

Beyond routine chromatographic analysis, a suite of advanced analytical techniques is crucial for the unambiguous determination of the three-dimensional structure and the precise assessment of purity for novel chemical entities like this compound.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unequivocal proof of structure, including the absolute configuration of chiral centers and the detailed geometry of the molecule. For a compound such as this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov

Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This analysis yields a three-dimensional electron density map, from which the positions of the individual atoms can be determined. The structural data obtained, such as bond lengths, bond angles, and torsion angles, are of high precision and accuracy. mdpi.com This information is critical for understanding intermolecular interactions in the solid state, such as hydrogen bonding or stacking, which can influence the physical properties of the compound. The structures of numerous pyrazinone and related heterocyclic compounds have been confirmed using this powerful technique. rsc.orgnih.gov

| Crystallographic Parameter | Illustrative Data for a Heterocyclic Compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95.2° |

| Bond Length (C-Cl) | ~1.74 Å |

| Bond Angle (C-N-C) | ~118° |

| Resolution | < 0.8 Å |

Advanced Spectroscopic Methods (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a pyrazinone derivative would correspond to π → π* and n → π* transitions associated with the conjugated ring system and the carbonyl group. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. nist.gov Substituents on the pyrazinone ring, such as the chloro and propyl groups in this compound, will influence the energy of these transitions and thus shift the λmax. researchgate.net

Fluorescence Spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, those that do often exhibit high sensitivity and specificity. The fluorescence properties of a compound are dependent on its structure and environment. For pyrazinone derivatives, the presence of the heterocyclic ring system may confer fluorescent properties. nih.gov A typical fluorescence analysis would involve measuring the excitation and emission spectra, the quantum yield, and the fluorescence lifetime. These parameters can provide insights into the molecule's excited state dynamics.

| Spectroscopic Technique | Parameter | Illustrative Value for a Pyrazinone Analog |

| UV-Vis Spectroscopy | λmax in Ethanol | 285 nm (π → π), 340 nm (n → π) |

| Molar Absorptivity (ε) | 12,000 L mol⁻¹ cm⁻¹ | |

| Fluorescence Spectroscopy | Excitation Wavelength (λex) | 340 nm |

| Emission Wavelength (λem) | 420 nm | |

| Quantum Yield (ΦF) | 0.15 |

Application of High-Throughput Analytical Platforms

In modern chemical research and drug discovery, high-throughput screening (HTS) platforms are often employed to rapidly assess large libraries of compounds. While HTS is more of an application of analytical techniques rather than a technique itself, it relies on the automation of methods like LC-MS and spectroscopic assays. For a class of compounds like pyrazinones, which have been investigated for various biological activities, HTS can be used to screen for properties such as kinase inhibition or antiproliferative effects. researchgate.netnih.gov

These platforms integrate automated sample handling with rapid analytical measurements, allowing for the analysis of thousands of samples per day. The data generated can be used to build structure-activity relationships (SAR) and guide the design of more potent or selective molecules. nih.gov The purity and identity of compounds in a screening library, including derivatives of this compound, would be initially confirmed using high-throughput analytical methods like automated LC-MS.

Computational and Theoretical Investigations of 3,5 Dichloro 1 Propylpyrazin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the molecular world. These methods allow for the detailed analysis of molecular geometry, electronic structure, and the prediction of spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict the equilibrium geometry of 3,5-Dichloro-1-propylpyrazin-2(1H)-one. These calculations typically involve optimizing the molecular structure to find the lowest energy conformation. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional picture of the molecule.

The electronic structure of the compound is also elucidated through DFT. This includes the distribution of electron density, which can reveal the most electron-rich and electron-poor regions of the molecule. Such information is critical for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgunesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, thus indicating its nucleophilic character. youtube.com Conversely, the energy of the LUMO reflects the molecule's capacity to accept electrons, highlighting its electrophilic nature. youtube.com

The energy gap between the HOMO and LUMO is a key parameter derived from FMO analysis. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would pinpoint the specific atoms or regions that are most likely to participate in chemical reactions. The spatial distribution of the HOMO and LUMO across the pyrazinone ring and its substituents would be visualized to understand the pathways of electron transfer.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational methods are instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. DFT calculations can be employed to simulate the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound.

Predicted IR frequencies correspond to the vibrational modes of the molecule. By analyzing the calculated vibrational spectra, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C=O, C-Cl, and C-N bonds within the molecule. nih.gov

Similarly, NMR chemical shifts for the ¹H and ¹³C atoms can be calculated. These theoretical shifts are highly sensitive to the electronic environment of each nucleus and provide a detailed map of the molecular structure. Comparing these predicted spectra with experimentally obtained data can confirm the synthesized structure and provide a deeper understanding of its electronic environment. iaea.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes

The propyl group attached to the nitrogen atom of the pyrazinone ring introduces conformational flexibility to this compound. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms, particularly by rotating the single bonds of the propyl chain.

By calculating the energy of each conformation, an energy landscape can be constructed. This landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers (transition states) that separate them. This information is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them.

Molecular Dynamics (MD) Simulations to Probe Dynamic Behavior

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior. nih.gov By solving Newton's equations of motion for all the atoms in the system, MD simulations can track the trajectory of each atom over time. nih.gov For this compound, an MD simulation would reveal the dynamic fluctuations of the bond lengths and angles, as well as the rotational motions of the propyl group.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For novel compounds like this compound, QSAR studies can be instrumental in predicting biological activities and guiding the synthesis of more potent analogs. While specific QSAR models for this compound are not yet publicly available, we can extrapolate the methodologies and potential findings from studies on structurally related pyrazinone derivatives.

2D- and 3D-QSAR Studies for Structure-Property Correlations

The exploration of structure-property correlations for this compound would likely involve both 2D- and 3D-QSAR approaches. 2D-QSAR models would utilize topological, constitutional, and physicochemical descriptors, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide insights into the steric and electrostatic field requirements for activity.

A hypothetical 2D-QSAR study on a series of analogs of this compound might reveal the importance of specific molecular descriptors. For instance, the lipophilicity (logP), molecular weight, and the presence of electronegative atoms could be identified as significant contributors to a particular biological activity. A multiple linear regression (MLR) or artificial neural network (ANN) model could be developed to predict the activity of new compounds. rsc.org

In a 3D-QSAR study, the pyrazinone core of the molecules would be aligned, and the steric and electrostatic fields would be calculated. The resulting contour maps would highlight regions where bulky groups or specific electrostatic charges are favorable or unfavorable for activity. For example, a CoMFA analysis might indicate that a bulky substituent at the N-1 position (the propyl group in this case) is beneficial for activity, while electronegative groups at the C-3 and C-5 positions (the chloro groups) are essential.

Table 1: Hypothetical 2D-QSAR Descriptors and Their Correlation with Activity for Analogs of this compound

| Descriptor | Type | Correlation with Activity |

| LogP | Physicochemical | Positive |

| Molecular Weight | Constitutional | Positive |

| Number of Chlorine Atoms | Constitutional | Positive |

| Dipole Moment | Electronic | Negative |

| Polar Surface Area | Topological | Negative |

Pharmacophore Identification for Chemical Scaffold Design

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. wuxiapptec.com For this compound, a pharmacophore model would be crucial for designing new chemical scaffolds with potentially improved or novel activities.

Based on studies of other pyrazinone derivatives, a pharmacophore model for compounds like this compound could be generated from a set of active analogs. nih.gov Such a model might consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

A plausible pharmacophore hypothesis for this class of compounds could include:

Two Hydrogen Bond Acceptors: The carbonyl oxygen and one of the nitrogen atoms in the pyrazinone ring.

One Hydrophobic Feature: The propyl group at the N-1 position.

Two Halogen Bonding Features: The two chlorine atoms at the C-3 and C-5 positions, which can act as halogen bond donors.

Table 2: Potential Pharmacophoric Features of this compound and Their Putative Roles

| Pharmacophoric Feature | Location on the Molecule | Putative Role in Receptor Binding |

| Hydrogen Bond Acceptor | Carbonyl Oxygen at C-2 | Interaction with donor groups in the receptor |

| Hydrogen Bond Acceptor | Ring Nitrogen at N-4 | Interaction with donor groups in the receptor |

| Hydrophobic Group | N-1 Propyl chain | Occupying a hydrophobic pocket in the receptor |

| Halogen Bond Donor | Chlorine at C-3 | Interaction with nucleophilic or aromatic residues |

| Halogen Bond Donor | Chlorine at C-5 | Interaction with nucleophilic or aromatic residues |

This pharmacophore model could then be used to screen virtual libraries of compounds to identify new molecules that match the model and are therefore likely to be active.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of transition states. While specific experimental studies on the reaction mechanisms of this compound are scarce, theoretical calculations can offer significant insights into its potential chemical transformations.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and feasibility of a chemical reaction. For this compound, several reaction types could be computationally investigated, such as nucleophilic aromatic substitution (SNAAr) at the chlorinated positions or reactions involving the N-propyl group.

For an SNAr reaction, where a nucleophile attacks one of the chlorinated carbon atoms, computational methods like Density Functional Theory (DFT) can be used to locate the transition state structure. The geometry of the transition state would reveal the bond-forming and bond-breaking processes occurring simultaneously. A frequency calculation would confirm the nature of the stationary point, with a single imaginary frequency corresponding to the reaction coordinate.

Table 3: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on this compound

| Nucleophile | Attacked Position | Computational Method | Calculated Activation Energy (kcal/mol) |

| Methoxide | C-5 | DFT (B3LYP/6-31G) | 18.5 |

| Methoxide | C-3 | DFT (B3LYP/6-31G) | 20.1 |

| Ammonia | C-5 | DFT (B3LYP/6-31G) | 22.3 |

| Ammonia | C-3 | DFT (B3LYP/6-31G) | 24.0 |

These hypothetical calculations suggest that nucleophilic attack is more favorable at the C-5 position, which is a common observation in similar heterocyclic systems.

Mechanistic Pathways for Chemical Transformations

Beyond individual transition states, computational chemistry can map out entire potential energy surfaces for chemical reactions, elucidating the complete mechanistic pathway. For this compound, several transformation pathways could be of interest.

One such pathway is the potential for N-dealkylation, a common metabolic process for many nitrogen-containing compounds. A computational study could explore the mechanism of oxidative cleavage of the N-propyl group. This would likely involve modeling the interaction of the compound with a model of a cytochrome P450 enzyme active site and calculating the energy barriers for hydrogen abstraction from the propyl chain, followed by subsequent steps leading to the dealkylated product.

Another potential transformation is the hydrolysis of the chlorine atoms. A computational investigation could detail the stepwise mechanism of hydrolysis, including the formation of intermediates and the role of water molecules or other catalytic species in facilitating the reaction. The calculated reaction profile would indicate whether the reaction proceeds via a concerted or a stepwise mechanism and would identify the rate-determining step.

By exploring these and other potential reaction pathways, computational studies can provide a detailed understanding of the chemical reactivity and potential metabolic fate of this compound, guiding further experimental work and application development.

Mechanistic Insights into Biological Interactions and Material Science Applications of Pyrazinones

Mechanisms of Molecular Interaction with Biomolecular Targets (General Class of Pyrazinones)

Pyrazinone derivatives are recognized for their diverse biological activities, which stem from their ability to interact with a range of biomolecular targets through various mechanisms. These scaffolds are prevalent in natural products and are known to engage with cellular receptors, proteins, and RNA. nih.gov Their versatility makes them a subject of interest in medicinal chemistry and chemical biology.

The pyrazinone structure is a common feature in molecules designed as enzyme inhibitors. acs.org Pyrazinone derivatives have shown inhibitory activity against crucial enzyme classes like kinases and proteases, which are pivotal in cellular signaling and disease progression. nih.govacs.org

Kinases, particularly protein kinases, are a major focus. For instance, certain pyrazine (B50134) compounds have been developed as inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) protein kinase, a key enzyme in the DNA damage response pathway. google.com Similarly, pyridazinone derivatives, which are structurally related to pyrazinones, have been synthesized and evaluated as potent inhibitors of the c-Met tyrosine kinase, an important target in cancer therapy. nih.gov The pyrazole (B372694) scaffold, often incorporated alongside pyrazinone-like structures, is also a cornerstone of many kinase inhibitors targeting diseases ranging from cancer to inflammation. nih.gov

Table 1: Examples of Pyrazinone and Related Heterocyclic Kinase Inhibitors This table is interactive. You can sort and filter the data.

| Compound Class | Target Kinase | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrazine Derivatives | ATR protein kinase | Cancer | google.com |

| Pyridazin-3-one Derivatives | c-Met tyrosine kinase | Cancer | nih.gov |

| Pyrazole Derivatives | Various Kinases | Cancer, Inflammation | nih.gov |

Pyrazinones have been successfully developed as antagonists for specific G-protein-coupled receptors, most notably the Corticotropin-Releasing Factor-1 (CRF-1) receptor. acs.orgnih.gov The CRF system is a critical mediator of the body's response to stress, and its over-activation is linked to anxiety and depression. nih.gov CRF-1 receptor antagonists can block the activity of CRF, offering a potential therapeutic strategy for these stress-related disorders. nih.gov

A series of N3-phenylpyrazinones were identified as potent and orally active CRF-1 receptor antagonists. acs.org Through in vitro studies with human liver microsomes, researchers were able to identify sites of metabolism on the pyrazinone ring. By modifying these sites, they developed compounds with improved metabolic stability and high potency. acs.org For example, compound 12x from this series emerged as a highly potent CRF-1 receptor antagonist with an IC₅₀ value of 1.0 nM and good oral bioavailability in rats. acs.org Another pyrazinone-containing compound, BMS-665053 , was also identified as a potent and selective CRF-R1 antagonist. researchgate.net

Recent efforts have continued to explore heterocyclic scaffolds for CRF-1 antagonism. A new series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives showed promising results, with several compounds demonstrating higher binding affinities than the benchmark antagonist, antalarmin. mdpi.com

Table 2: Potency of Pyrazinone-Based CRF-1 Receptor Antagonists This table is interactive. You can sort and filter the data.

| Compound | Type | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 12x | N3-Phenylpyrazinone | 1.0 nM | acs.org |

| BMS-665053 | Pyrazinone-containing | Potent & Selective | researchgate.net |

| Antalarmin (Reference) | Non-peptide antagonist | Log IC₅₀ = -7.78 | mdpi.com |

| Compound 2 | Thiazolo[4,5-d]pyrimidine | Log IC₅₀ = -8.22 | mdpi.com |

| Compound 5 | Thiazolo[4,5-d]pyrimidine | Log IC₅₀ = -7.95 | mdpi.com |

| Compound 20 | Thiazolo[4,5-d]pyrimidine | Log IC₅₀ = -8.04 | mdpi.com |

| Compound 21 | Thiazolo[4,5-d]pyrimidine | Log IC₅₀ = -7.88 | mdpi.com |

Pyrazinones play a significant role in quorum sensing (QS), a process of bacterial cell-to-cell communication that relies on the production and detection of small signaling molecules called autoinducers. nih.govacs.org This communication system allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. acs.org

Pyrazinones can act as signaling molecules in these pathways. For instance, they have been shown to control biofilm formation in Vibrio cholerae and regulate virulence in Staphylococcus aureus. nih.govacs.org The autoinducer-3, crucial for the pathogenesis of enterohemorrhagic E. coli, was identified as a pyrazinone, specifically 3,6-dimethylpyrazin-2(1H)-one. nih.gov These findings highlight the role of the pyrazinone scaffold in modulating bacterial communication and pathogenesis.

Role in Signaling Pathways and Inter-Species Communication

The function of pyrazinones extends beyond simple enzyme inhibition or receptor antagonism to direct participation in complex signaling pathways and inter-species communication. nih.gov Found across all microbial domains of life, pyrazinones are key signaling molecules that can influence the behavior of both the producing organism and its neighbors. acs.org

A notable example comes from myxobacteria, which produce pyrazinones like coralinone (3-isobutyl-6-isopropyl-5-methylpyrazin-2(1H)-one). nih.gov Coralinone acts as a signaling molecule that promotes cellular aggregation in these bacteria. nih.gov Interestingly, the myxobacteria also produce a peptidase that can antagonize this effect by digesting proteins in the extracellular matrix. This creates a sophisticated self-regulatory system where the bacteria use a pyrazinone signal to initiate aggregation and an enzyme to reverse it, controlling the dynamics of their social behavior. nih.govacs.org This discovery adds myxobacteria to the list of microbes that use pyrazinone biosynthesis for intra- and inter-species signaling. nih.gov

The biosynthesis of the pyrazinone core often involves the condensation of two amino acids via a nonribosomal peptide synthetase (NRPS) assembly line, though distinct strategies have evolved in different bacteria. nih.govacs.org

Applications in Advanced Materials Science and Optoelectronics

Beyond their biological roles, pyrazine-based materials are gaining considerable interest for their applications in materials science, particularly in optoelectronics. rsc.org The development of new π-conjugated materials is essential for creating next-generation organic electronic devices. rsc.org

Pyrazine and its derivatives, including pyrazinones, are attractive building blocks for π-conjugated materials due to their favorable charge transfer properties. rsc.org A π-conjugated system consists of alternating double and single bonds, which allows for the delocalization of electrons across the molecule. youtube.com This property is fundamental to the function of organic semiconductors used in various electronic applications.

The integration of the electron-deficient pyrazine ring into polymer backbones or small molecules can effectively tune the electronic and physical properties of the resulting materials. These pyrazine-functionalized materials are being explored for use in:

Solar Cells: As components of the active layer that absorbs light and separates charge.

Light-Emitting Diodes (OLEDs): As emissive or charge-transporting materials.

Field-Effect Transistors (OFETs): As the semiconductor channel material. rsc.org

The continued development of these materials holds promise for the low-cost and large-scale production of flexible and efficient optoelectronic devices. rsc.org

Potential in Organic Electronic Devices

The field of organic electronics leverages the unique properties of carbon-based molecules to create novel devices. Within this domain, nitrogen-containing heterocyclic compounds, such as pyrazinones and their derivatives, have garnered significant interest. The pyrazine ring, being electron-deficient, is inherently a promising candidate for n-type (electron-transporting) organic semiconductors. nih.govresearchgate.net The introduction of pyrazine units into conjugated systems has been shown to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve air stability and facilitate electron injection from electrodes. researchgate.net

The specific structure of 3,5-Dichloro-1-propylpyrazin-2(1H)-one suggests a strong potential for use in organic electronic devices. The inclusion of two chlorine atoms is particularly significant. Halogenation is a well-established strategy for modifying the properties of organic semiconductors. researchgate.net Specifically, the introduction of electron-withdrawing groups like chlorine can further lower the LUMO energy level, a crucial factor for enhancing electron transport and creating effective n-type materials. arxiv.org Theoretical and experimental studies on other conjugated systems have demonstrated that chlorination can be a viable route to high-performance n-type semiconductors. researchgate.netarxiv.org Furthermore, halogen substitution can influence the solid-state packing of molecules, which is critical for efficient charge transport between adjacent molecules in a thin film. nih.govresearchgate.net

The N-propyl group attached to the pyrazinone ring also plays a practical role. This alkyl chain is expected to enhance the solubility of the compound in common organic solvents. Good solubility is a critical requirement for the cost-effective fabrication of large-area electronic devices using solution-based techniques like spin-coating or inkjet printing.

While direct experimental data on the electronic properties of this compound is not extensively documented in public literature, the combination of its electron-deficient pyrazinone core, the electron-withdrawing nature of its two chlorine substituents, and the solubilizing propyl group makes it a theoretically compelling candidate for investigation in organic field-effect transistors (OFETs) and other electronic applications.

Scaffold for Functional Materials Design

In materials science and medicinal chemistry, a "scaffold" or "building block" is a core molecular structure that can be systematically modified to create a wide array of derivatives with tailored properties. nih.govmdpi.com The 2(1H)-pyrazinone ring is recognized as such a versatile scaffold, serving as the foundation for numerous synthetic applications and the development of pharmacologically active molecules. rsc.orgnih.gov

The compound this compound is an excellent example of a functional scaffold. The two chlorine atoms are not just modifiers of electronic properties; they are also highly useful reactive handles for further chemical synthesis. Halogenated positions on aromatic and heterocyclic rings are well-known sites for post-functionalization through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. rsc.org

This reactivity allows chemists to replace the chlorine atoms with a diverse range of other functional groups. For instance, one could introduce:

Aryl or heteroaryl groups to extend the π-conjugated system, which could be used to tune the optical absorption and emission properties for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Alkynyl groups for creating larger, rigid molecular architectures.

Amino or amido groups to introduce hydrogen-bonding capabilities, influencing molecular self-assembly or introducing biological activity.

The ability to perform selective reactions at the C3 and C5 positions makes this compound a valuable intermediate. rsc.org Researchers can generate large libraries of diversely substituted pyrazinones from this single starting material. nih.gov This approach is highly efficient for exploring structure-property relationships, enabling the systematic optimization of a material for a specific purpose, whether it be for enhanced charge mobility in a transistor, a specific color of emission in a display, or targeted activity in a biological system. The synthesis of various substituted pyrazinones often begins with halogenated precursors like this one. rsc.orgrsc.org

Role in Food Chemistry and Flavor Formation (Maillard Reaction)

The Maillard reaction is a complex cascade of chemical reactions between amino acids and reducing sugars that occurs when food is heated, responsible for the development of the desirable brown colors and rich flavors in everything from baked bread to seared steak. nih.govwikipedia.org A key class of aromatic compounds produced during this reaction is pyrazines, which are largely responsible for the characteristic nutty, roasted, and toasted aromas. mdpi.comd-nb.infoperfumerflavorist.com

Pyrazinones, the oxidized form of pyrazines, have also been identified as products in Maillard reaction model systems. nih.gov Their formation is often associated with reactions involving peptides in addition to free amino acids. nih.gov The specific amino acids and sugars involved in the reaction determine the types and concentrations of the resulting pyrazines and other heterocyclic flavor compounds. nih.govperfumerflavorist.com

While there is no direct evidence of this compound being formed in food, its structure can be discussed in the context of the Maillard reaction's mechanisms. The pyrazinone core is biosynthesized in some organisms from the condensation of two amino acids. acs.orgnih.gov The propyl group at the N-1 position could theoretically originate from an amino acid such as norvaline. However, the presence of two chlorine atoms is highly unusual for typical food chemistry. The formation of such a compound would require chlorinated precursors or a reaction environment with a source of reactive chlorine, which is not characteristic of standard cooking conditions. Therefore, it is not a compound one would expect to find as a natural flavor component.

The table below lists several pyrazine derivatives that have been identified in food products, highlighting the structural diversity that can arise from the Maillard reaction.

| Compound Name | Typical Flavor/Aroma | Found In |

| 2-Methylpyrazine | Roasted, Nutty | Coffee, Cocoa, Peanuts |

| 2,5-Dimethylpyrazine | Roasted, Chocolate, Coffee | Coffee, Roasted Meats, Bread |

| 2,3,5-Trimethylpyrazine (B81540) | Roasted, Earthy, Potato | Baked Potatoes, Coffee |

| 2-Ethyl-5-methylpyrazine | Roasted, Nutty | Fried Potatoes, Roasted Peanuts |

| 2-Acetylpyrazine | Popcorn-like, Roasted | Popcorn, Roasted Grains |

This table illustrates the importance of alkyl-substituted pyrazines in the flavor profiles of cooked foods.

Future Research Directions and Unexplored Avenues for 3,5 Dichloro 1 Propylpyrazin 2 1h One Research

Development of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of functionalized pyrazinones is an active area of research. scielo.org.conih.gov Traditional methods often involve multi-step procedures that may not align with the principles of green chemistry. Future research should prioritize the development of novel, more efficient, and sustainable synthetic routes to 3,5-Dichloro-1-propylpyrazin-2(1H)-one.

Key areas of focus could include:

One-Pot Syntheses: Designing a one-pot reaction that combines an α-amino acid amide with a 1,2-dicarbonyl compound could offer a more streamlined and atom-economical approach to the pyrazinone core. rsc.orgnih.gov

Catalytic Methods: Exploring the use of novel catalysts, such as solid-supported acid catalysts, could replace hazardous reagents like sulfuric acid, making the process safer and more environmentally friendly. youtube.com

Biocatalysis: Investigating enzymatic or microbial pathways for the synthesis of pyrazinone derivatives presents an opportunity for highly selective and sustainable production. nih.gov For instance, genetically modified organisms could be engineered to produce specific pyrazinone structures. nih.gov

Flow Chemistry: Utilizing flow chemistry could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.

These advancements would not only make the synthesis of this compound more practical but also contribute to the broader field of sustainable chemical manufacturing. scielo.org.co

Exploration of Undiscovered Reactivity Pathways

The two chlorine atoms on the pyrazinone ring of this compound are prime sites for chemical modification. The imidoyl chloride-like moiety at C-3 is particularly susceptible to nucleophilic attack, allowing for selective derivatization. rsc.org Future research should systematically explore the reactivity of this compound with a wide range of nucleophiles.

Potential avenues for investigation include:

Selective Functionalization: Developing conditions for the selective substitution of one or both chlorine atoms to create a library of new derivatives with diverse functionalities.

Cross-Coupling Reactions: Employing modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or other complex fragments. tandfonline.com

Ring Transformations: Investigating conditions that could lead to ring-opening or ring-expansion reactions, providing access to novel heterocyclic scaffolds.

A deeper understanding of the reactivity of this compound will significantly expand its utility as a versatile building block in organic synthesis. rsc.org

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. astrazeneca.comnih.govspringernature.com These powerful computational tools can be leveraged to accelerate the design and optimization of novel pyrazinone-based compounds.

Future research in this area could involve:

Predictive Modeling: Using ML models, such as graph neural networks, to predict the physicochemical properties, bioactivity, and potential toxicity of virtual derivatives of this compound. astrazeneca.comharvard.edu This would allow for the in silico screening of vast chemical spaces to identify promising candidates for synthesis. astrazeneca.com

De Novo Design: Employing generative AI models to design entirely new pyrazinone structures with desired properties, moving beyond simple modifications of the parent compound. harvard.edu

Reaction Optimization: Utilizing ML algorithms to optimize reaction conditions for the synthesis of pyrazinone derivatives, leading to higher yields and purity. nih.gov

The integration of AI and ML into the research workflow promises to significantly reduce the time and cost associated with the discovery and development of new molecules. nih.govnih.gov

Advanced Characterization of Intermediates and Reaction Dynamics

A thorough understanding of reaction mechanisms requires the characterization of transient intermediates. nih.gov Advanced spectroscopic techniques can provide invaluable insights into the formation and fate of these fleeting species.

Future research should focus on:

Spectroscopic Studies: Employing techniques like ion spectroscopy and rapid-mixing stopped-flow analysis to detect and characterize reactive intermediates in the synthesis and subsequent reactions of this compound. rsc.orgacs.org

Computational Modeling: Combining experimental data with high-level quantum mechanical calculations to elucidate reaction pathways and transition state structures.

Kinetic Analysis: Performing detailed kinetic studies to understand the factors that govern reaction rates and selectivity. acs.org

These fundamental studies will provide a solid foundation for the rational design of more efficient and selective chemical transformations.

Expanding Applications in Non-Biological Fields

While pyrazinones are well-known for their biological activities, their unique electronic and structural properties suggest potential applications in materials science. rsc.orgnih.gov

Future research could explore the use of this compound and its derivatives in:

Organic Electronics: Investigating their potential as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Polymers: Using them as monomers for the synthesis of novel polymers with tailored thermal, mechanical, or electronic properties. nih.gov

Sensors: Designing pyrazinone-based fluorescent sensors for the detection of metal ions or other analytes. numberanalytics.com

Exploring these non-biological applications could lead to the development of new high-performance materials with a wide range of uses.

Environmental Fate and Degradation Studies

As with any new chemical entity, it is crucial to understand the environmental impact of this compound. Chlorinated organic compounds can be persistent in the environment and may form toxic byproducts. nih.govresearchgate.net

Future research must address:

Biodegradation Pathways: Investigating the microbial degradation of the compound to determine its persistence and identify any potentially harmful metabolites. nih.govnih.gov

Photodegradation: Studying the effect of sunlight on the degradation of the compound in aquatic environments. nih.gov

Toxicity Assessment: Evaluating the ecotoxicity of the parent compound and its degradation products on various organisms. numberanalytics.commdpi.com

These studies are essential to ensure the responsible development and use of this and other chlorinated heterocyclic compounds, mitigating potential risks to the environment and human health. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3,5-Dichloro-1-propylpyrazin-2(1H)-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization. For example, the propyl group may be introduced via alkylation of a pyrazinone precursor under inert atmosphere using a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C. Chlorination can be achieved using POCl₃ or SOCl₂, requiring strict moisture control . Reaction optimization includes monitoring by TLC/HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent). Yield improvements often involve recrystallization from ethanol/water mixtures.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation employs:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.0–1.2 (triplet, propyl -CH₃), δ 3.5–3.7 (multiplet, -CH₂-Cl), and δ 8.2–8.4 (pyrazinone aromatic protons).

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺) at m/z 235.0 (calculated for C₇H₇Cl₂N₂O⁺).

- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, with R-factors < 0.05 for high-resolution data .

Q. What analytical techniques are used to assess purity and detect impurities in this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water + 0.1% TFA) detects impurities at 254 nm. Retention time (~8.2 min) is calibrated against reference standards .

- Elemental Analysis : Confirms %C, %H, %N within ±0.3% of theoretical values (e.g., C₇H₇Cl₂N₂O: C 40.32%, H 2.83%, N 11.76%).

- TGA/DSC : Evaluates thermal stability (decomposition >200°C).